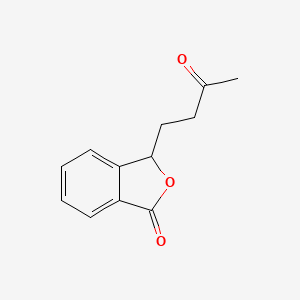
Butylphthalide metabolite M2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butylphthalide metabolite M2, also known as 10-Keto-NBP, is a significant metabolite of 3-n-butylphthalide. 3-n-Butylphthalide is a cardiovascular drug primarily used for the treatment of cerebral ischemia. The metabolite M2 is formed through the metabolic pathways involving hydroxylation and further oxidation .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Butylphthalide metabolite M2 involves microbial biotransformation. This process uses specific strains of fungi, such as Cunninghamella blakesleana, to convert 3-n-butylphthalide into its metabolites, including M2 . The reaction conditions typically involve the use of whole-cell biocatalysts under controlled environmental conditions to ensure efficient conversion.
Industrial Production Methods
Industrial production of this compound follows similar biotransformation processes but on a larger scale. The use of bioreactors and optimized fermentation conditions allows for the mass production of the metabolite. The yield and purity of the product are enhanced through purification techniques such as high-performance liquid chromatography .
化学反应分析
Types of Reactions
Butylphthalide metabolite M2 undergoes several types of chemical reactions, including:
Oxidation: The primary metabolic pathway involves the oxidation of 3-n-butylphthalide to form M2.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Such as cytochrome P450 enzymes and alcohol dehydrogenase.
Reducing agents: Such as sodium borohydride.
Catalysts: Such as microbial enzymes and chemical catalysts.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of 3-n-butylphthalide, with this compound being one of the primary metabolites .
科学研究应用
Butylphthalide metabolite M2 has several scientific research applications:
Chemistry: It is used as a reference standard in the study of metabolic pathways and the identification of metabolites.
Biology: It is studied for its role in cellular processes and its interaction with enzymes and receptors.
Industry: It is used in the development of pharmaceuticals and as a model compound in drug metabolism studies.
作用机制
The mechanism of action of Butylphthalide metabolite M2 involves its interaction with specific molecular targets and pathways. It is known to influence the polarization of microglia, promoting the M2 phenotype, which is associated with anti-inflammatory and tissue-reparative functions . This action helps mitigate ischemic brain damage and promotes recovery of neurological function .
相似化合物的比较
Similar Compounds
3-Hydroxy-NBP: Another major metabolite of 3-n-butylphthalide, known for its hydroxylated structure.
11-Hydroxy-NBP: A hydroxylated derivative with similar metabolic pathways.
NBP-11-oic acid: An oxidized metabolite with distinct pharmacokinetic properties.
Uniqueness
Butylphthalide metabolite M2 is unique due to its specific oxidation state and its significant role in the metabolic pathway of 3-n-butylphthalide. Its ability to promote M2 microglial polarization sets it apart from other metabolites, highlighting its potential therapeutic benefits .
属性
CAS 编号 |
1485081-46-6 |
|---|---|
分子式 |
C12H12O3 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
3-(3-oxobutyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H12O3/c1-8(13)6-7-11-9-4-2-3-5-10(9)12(14)15-11/h2-5,11H,6-7H2,1H3 |
InChI 键 |
QDCRZMFQANAANQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCC1C2=CC=CC=C2C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


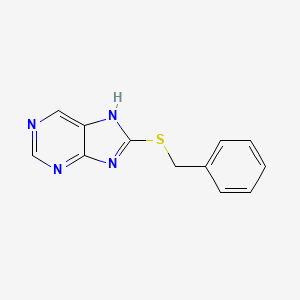

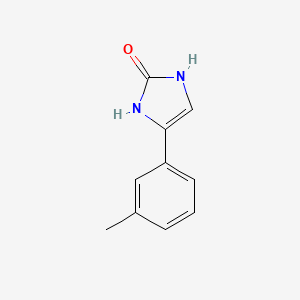

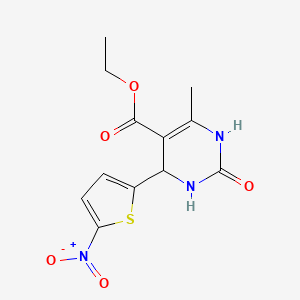
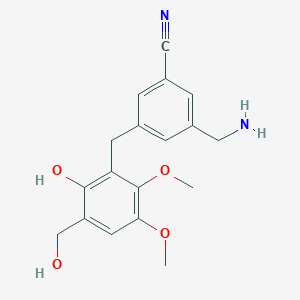
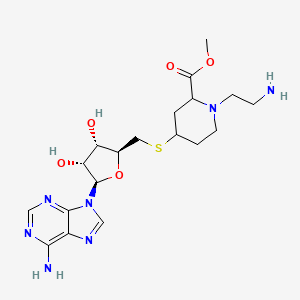
![1,4-Dihydro[1]benzopyrano[3,4-d]imidazole-2(3H)-thione](/img/structure/B12936457.png)

![[4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride](/img/structure/B12936466.png)
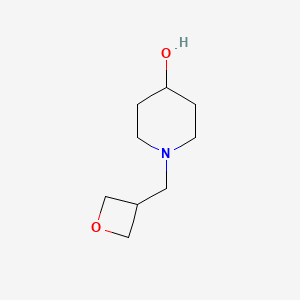
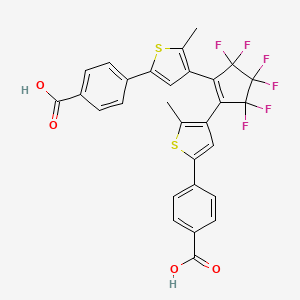
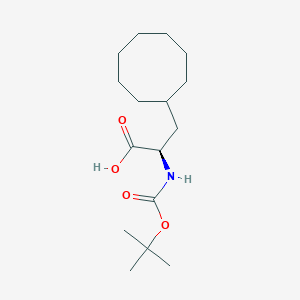
![5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12936490.png)
